An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride
An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is a highly fluorinated aromatic compound with significant potential as a versatile building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its unique molecular structure, featuring a trifluoromethyl group and multiple halogen substituents on the benzene ring, imparts distinct chemical properties that are of considerable interest to researchers in various fields. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, reactivity, and safety considerations. While experimental spectral and detailed synthesis protocols are not widely available in the public domain, this guide compiles the existing information and provides context for its potential applications.
Core Chemical Properties
The fundamental chemical and physical properties of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 4284-10-0 | [2][3] |
| Molecular Formula | C₇Cl₂F₆ | [3][4] |
| Molecular Weight | 268.97 g/mol | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 167-170 °C | [4][5] |
| Density | 1.71 - 1.715 g/mL | [4][5] |
| Refractive Index | 1.4456 | [5] |
Synthesis and Reactivity
Synthesis
A detailed, publicly available experimental protocol for the direct synthesis of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is not readily found in the scientific literature. However, general methods for the synthesis of substituted benzotrifluorides often involve multi-step processes that can include:
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Halogenation: Introduction of chlorine and fluorine atoms onto an aromatic ring through electrophilic aromatic substitution or other halogenation reactions.
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Trifluoromethylation: Installation of the -CF₃ group, which can be achieved through various methods, including the use of trifluoromethylating agents.
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Fluorination/Chlorination of a Precursor: Patents describe the synthesis of related fluorinated and chlorinated benzotrifluorides through the hydrogenation of more heavily chlorinated precursors in the presence of a catalyst and a hydrogen chloride acceptor.[6] Another general approach involves the nitration of a halogen-substituted benzotrifluoride followed by hydrogenation to simultaneously reduce the nitro group and perform dehalogenation.[7]
A logical synthetic approach could involve the fluorination and chlorination of a suitable benzotrifluoride precursor. The precise reagents and reaction conditions would require experimental optimization.
The following diagram illustrates a generalized synthetic concept for substituted benzotrifluorides.
Caption: Generalized synthetic strategies for producing substituted benzotrifluorides.
Reactivity
The reactivity of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is largely dictated by the electron-withdrawing nature of the trifluoromethyl group and the halogen atoms. This makes the aromatic ring electron-deficient and influences its susceptibility to nucleophilic and electrophilic attack.
One documented reaction involves its use as a starting material in the synthesis of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride . This transformation is achieved by heating with chlorosulphonic acid.[8]
Experimental Protocol: Synthesis of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride [8]
-
Materials:
-
3,5-Dichloro-2,4,6-trifluorobenzotrifluoride (520 g)
-
Chlorosulphonic acid (400 g)
-
-
Procedure:
-
A mixture of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride and chlorosulphonic acid is heated for 4 hours with stirring.
-
The product, 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride, is obtained by distillation.
-
-
Yield: 392 g (82% of the theoretical yield)
-
Properties of Product:
-
Boiling Point: 90° to 95° C at 15 mbars
-
Refractive Index (nD20): 1.5007
-
The following diagram illustrates this known reaction.
Caption: Synthesis of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the absence of hydrogen atoms on the aromatic ring, a ¹H NMR spectrum would not show any signals corresponding to the core molecule. Any observed signals would likely be from impurities or residual solvents.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine and chlorine atoms, as well as the trifluoromethyl group.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the most informative. It should display two main signals: one for the three fluorine atoms on the aromatic ring (at positions 2, 4, and 6) and another for the three fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling patterns would provide valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is expected to show characteristic absorption bands for:
-
C-F stretching vibrations: Strong absorptions are expected in the region of 1000-1400 cm⁻¹.
-
C-Cl stretching vibrations: Absorptions are typically found in the 600-800 cm⁻¹ region.
-
Aromatic C=C stretching vibrations: These will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (268.97 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms. Fragmentation patterns will likely involve the loss of fluorine, chlorine, and the trifluoromethyl group.
Biological Activity and Applications
While specific studies on the biological activity or signaling pathways of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride are not publicly available, its structural motifs are present in compounds with known biological relevance. The presence of a dichlorinated and trifluorinated benzene ring suggests its potential as a scaffold in the design of new therapeutic agents and agrochemicals.[1] The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for drug candidates.
Its primary application appears to be as a key intermediate in the synthesis of other complex molecules for the pharmaceutical and agricultural industries.[1]
Safety and Handling
Detailed safety data for 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is limited. However, based on the safety information for structurally related compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine, it should be handled with caution.[9][10][11] It is likely to be an irritant to the skin, eyes, and respiratory tract.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is a chemical compound with significant potential in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While a comprehensive public dataset on its properties is currently lacking, this guide consolidates the available information on its chemical and physical characteristics, reactivity, and safety considerations. Further research is needed to fully elucidate its spectral properties, develop efficient synthetic routes, and explore its potential biological activities. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this promising molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. parchem.com [parchem.com]
- 3. scbt.com [scbt.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. 3,5-DICHLORO-2,4,6-TRIFLUOROBENZOTRIFLUORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]
- 7. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
- 8. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
